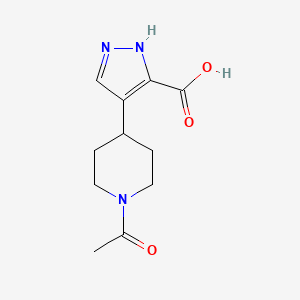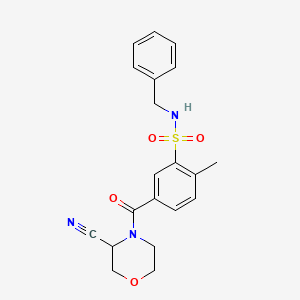
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide, also known as BMS-986205, is a novel small molecule inhibitor of TYK2, a member of the Janus kinase (JAK) family. TYK2 plays a crucial role in the immune system, regulating the production of cytokines that are involved in inflammation and autoimmune diseases. BMS-986205 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential treatment for various autoimmune diseases.
作用机制
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide selectively inhibits TYK2, a member of the JAK family of kinases that play a crucial role in the immune system. TYK2 is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By inhibiting TYK2, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide reduces the production of these cytokines, leading to a reduction in inflammation and autoimmune responses.
生化和生理效应
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been shown to effectively reduce inflammation and improve disease symptoms in preclinical models of autoimmune diseases. In addition, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been shown to reduce the activation of immune cells and the production of pro-inflammatory cytokines. N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has also been shown to improve the survival of mice with graft-versus-host disease.
实验室实验的优点和局限性
One advantage of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide is its selectivity for TYK2, which reduces the potential for off-target effects. In addition, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has shown promising results in preclinical studies, making it a potentially useful tool for studying the role of TYK2 in autoimmune diseases. One limitation of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide is its relatively short half-life, which may limit its effectiveness in clinical settings.
未来方向
Future research on N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide could involve further preclinical studies to better understand its mechanism of action and potential therapeutic applications. In addition, clinical trials could evaluate the safety and efficacy of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide in patients with autoimmune diseases. Further studies could also investigate the potential use of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide in combination with other therapies for autoimmune diseases.
合成方法
The synthesis of N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide involves several steps, starting with the reaction of 4-chlorobenzylamine with 2-methyl-5-nitrobenzenesulfonyl chloride to form the intermediate 4-chlorobenzyl 2-methyl-5-nitrobenzenesulfonate. This intermediate is then reacted with morpholine and cyanogen bromide to form the cyanomorpholine derivative. The final step involves the reaction of the cyanomorpholine derivative with benzylamine to form N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide.
科学研究应用
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been studied extensively in preclinical models of autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease. In these models, N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has been shown to effectively reduce inflammation and improve disease symptoms. N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide has also been shown to be effective in models of graft-versus-host disease, a potentially life-threatening complication of bone marrow transplantation.
属性
IUPAC Name |
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-15-7-8-17(20(24)23-9-10-27-14-18(23)12-21)11-19(15)28(25,26)22-13-16-5-3-2-4-6-16/h2-8,11,18,22H,9-10,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCPQTIIIGBRJGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N2CCOCC2C#N)S(=O)(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-5-(3-cyanomorpholine-4-carbonyl)-2-methylbenzene-1-sulfonamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)-N-(4-methylphenyl)acetamide](/img/structure/B2861341.png)
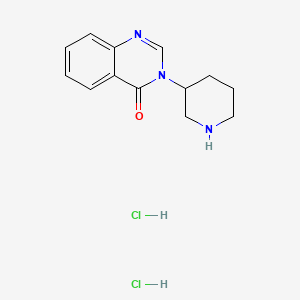
![4-{Methyl[2-(propan-2-yl)phenyl]amino}benzoic acid](/img/structure/B2861348.png)
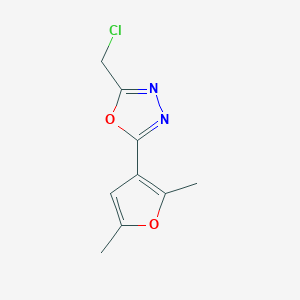
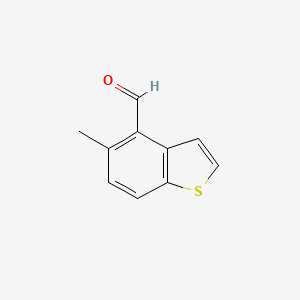
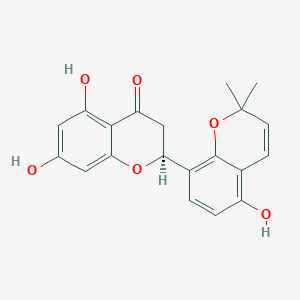
![2-[2-(1,3-benzodioxol-5-yl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2861356.png)
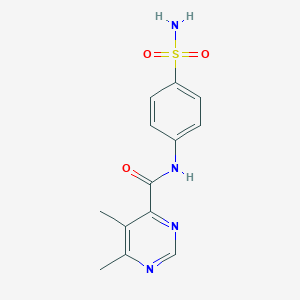
![N-[3-[[4-(2-hydroxyethyl)piperazin-1-yl]-thiophen-2-ylmethyl]-4,5-dimethylthiophen-2-yl]benzamide](/img/structure/B2861358.png)
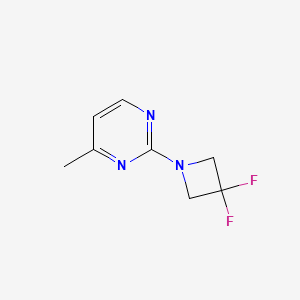
![2-(6-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2861361.png)


